molecular formula C6H9N3 B586050 3-(Aminomethyl)pyridin-4-amine CAS No. 158531-09-0

3-(Aminomethyl)pyridin-4-amine

Cat. No.: B586050
CAS No.: 158531-09-0
M. Wt: 123.159
InChI Key: XCQPJSGTODTGRN-UHFFFAOYSA-N
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Description

3-(Aminomethyl)pyridin-4-amine: is a heterocyclic organic compound with the molecular formula C6H9N3 It is a derivative of pyridine, characterized by the presence of an aminomethyl group at the 3-position and an amino group at the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reduction of 3-Cyanopyridine: One common method for synthesizing 3-(Aminomethyl)pyridin-4-amine involves the reduction of 3-cyanopyridine using hydrogen gas in the presence of a catalyst such as Raney nickel.

    Amination of 3-Halopyridine: Another synthetic route involves the amination of 3-halopyridine derivatives with ammonia or amine sources under suitable conditions.

Industrial Production Methods: Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and advanced catalytic systems to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Transition metal catalysts such as palladium, nickel.

Major Products Formed:

    Oxidized Derivatives: Various oxidized forms depending on the specific oxidizing agent used.

    Reduced Derivatives: More saturated compounds with reduced nitrogen functionalities.

    Substituted Derivatives: Compounds with different functional groups replacing the amino or aminomethyl groups.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)pyridin-4-amine varies depending on its specific application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors. For example, it may inhibit certain enzymes involved in disease pathways or modulate receptor activity to achieve therapeutic effects .

Molecular Targets and Pathways:

    Enzymes: Inhibition of key enzymes involved in disease progression.

    Receptors: Modulation of receptor activity to alter cellular responses.

Comparison with Similar Compounds

Uniqueness: 3-(Aminomethyl)pyridin-4-amine is unique due to the presence of both an aminomethyl group and an amino group on the pyridine ring, which imparts distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in synthetic chemistry and various applications .

Properties

IUPAC Name

3-(aminomethyl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c7-3-5-4-9-2-1-6(5)8/h1-2,4H,3,7H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCQPJSGTODTGRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60659336
Record name 3-(Aminomethyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158531-09-0
Record name 3-(Aminomethyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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